molecular formula C10H18N2O2 B1470485 Pyrrolidin-3-yl piperidine-1-carboxylate CAS No. 1525656-49-8

Pyrrolidin-3-yl piperidine-1-carboxylate

Cat. No.: B1470485
CAS No.: 1525656-49-8
M. Wt: 198.26 g/mol
InChI Key: YIKXQGRYYHSWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-3-yl piperidine-1-carboxylate (CAS 1525656-49-8) is a heterocyclic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.262 g/mol . It is supplied with a purity of 95% and should be stored at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This compound is a bifunctional scaffold incorporating both pyrrolidine and piperidine rings, making it a valuable building block in structure-based drug design and diversity-oriented synthesis (DOS) for constructing DNA-encoded chemical libraries . The pyrrolidine ring is a saturated, sp3-hybridized structure that offers significant three-dimensional (3D) coverage and is one of the most common nitrogen heterocycles found in FDA-approved drugs, featuring in 37 such therapeutics . Its non-planarity, a phenomenon known as "pseudorotation," and the potential stereogenicity of its carbon atoms allow medicinal chemists to extensively explore pharmacophore space and influence the stereochemistry of potential drug candidates, which is critical for binding to enantioselective protein targets . The combination of these two nitrogen-containing rings in a single molecule provides researchers with a versatile chiral starting material for developing novel heterocyclic hybrids and peptidomimetics. This product is intended for research applications as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please note that this compound is for use by trained laboratory personnel only. All safety data sheet (SDS) guidelines must be consulted and followed prior to handling.

Properties

CAS No.

1525656-49-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

pyrrolidin-3-yl piperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2

InChI Key

YIKXQGRYYHSWJO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)OC2CCNC2

Canonical SMILES

C1CCN(CC1)C(=O)OC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate Piperidine-pyrrolidine core with tert-butyl carbamate protection. Increased lipophilicity due to tert-butyl group.
3-Vinylphenyl piperidine-1-carboxylate Piperidine-carboxylate with vinylphenyl substituent. Aromatic substituent enhances cholinesterase binding.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Piperidine-carboxylate with benzyl and ethoxypropyl groups. Altered reactivity and safety profile.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine core with tetrazole bioisostere (replaces carboxylate). Enhanced metabolic stability; antidiabetic activity (IC$_{50}$ = 7.12 µM).

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The tert-butyl group in tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate increases logP, enhancing membrane permeability compared to the deprotected target compound .
  • Metabolic Stability : Tetrazole-containing analogues show improved stability due to resistance to esterase hydrolysis .
  • Solubility : Pyrrolidine-piperidine hybrids are generally water-soluble at physiological pH, but substituents like benzyl or vinylphenyl may reduce aqueous solubility .

Preparation Methods

General Synthetic Strategies

The synthesis of pyrrolidin-3-yl piperidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring via cycloaddition or ring-closing methods.
  • Introduction of the piperidine ring, often protected by a carboxylate group (e.g., Boc protection).
  • Functional group interconversions and stereochemical control, including resolution of racemates where necessary.

Cycloaddition-Based Preparation

A notable approach involves a [3+2]-azomethine ylid cycloaddition reaction:

  • An E-olefin intermediate reacts with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.
  • The reaction proceeds in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
  • Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.
  • The resulting cycloaddition product is often a racemate, requiring chiral resolution by preparative HPLC or formation of diastereomeric derivatives for separation.
  • Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or tetrahydrofuran.

Palladium-Catalyzed Hydrogenation and Coupling

Palladium-catalyzed reactions are frequently employed in the synthesis of piperidine derivatives, which are integral to the target compound:

  • Palladium-catalyzed hydrogenation can reduce pyridine intermediates to piperidines with high selectivity and yield.
  • One-pot functionalization combining hydrogenation with coupling reactions (e.g., Suzuki–Miyaura coupling) can streamline synthesis.
  • Reaction conditions such as catalyst choice (Pd or Rh), additives (triethylamine vs. hydrochloric acid), and substrate concentration critically influence yields and chemoselectivity.
  • These methods allow for the retention or selective transformation of functional groups, enabling the synthesis of complex piperidine-containing structures.

Organometallic Cyclization Approaches

Organometallic chemistry provides routes to piperidines via cyclization:

  • Pd-trimethylenemethane complexes can open activated aziridines in formal [3+3] cycloadditions to yield piperidine derivatives.
  • Starting from enantiomerically pure aziridines derived from amino acids, this method affords 5-methylene piperidines in excellent yields.
  • Subsequent transformations include ring-closing metathesis and palladium-catalyzed reductions to achieve the desired substitution pattern on the piperidine ring.

Protection and Deprotection Strategies

Protection of the piperidine nitrogen is crucial for selective reactions:

  • Common protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and para-methoxybenzyl (PMB).
  • Boc groups are typically removed by treatment with acids such as trifluoroacetic acid (TFA).
  • Bn groups are removed by catalytic hydrogenation.
  • PMB groups can be cleaved under mild acidic conditions.
  • These steps allow for selective functionalization of the nitrogen and facilitate subsequent coupling or cyclization reactions.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Notes
1 [3+2]-Azomethine ylid cycloaddition E-olefin intermediate, ylid precursor, solvent (DCM, toluene, THF), acid catalyst (TFA), heating Forms pyrrolidine ring with trans-stereochemistry; racemic mixture
2 Chiral resolution Preparative HPLC or diastereomeric derivative formation Separation of enantiomers for stereochemical purity
3 Palladium-catalyzed hydrogenation Pd or Rh catalyst, hydrogen, additives (triethylamine), mild temperature Reduction of pyridine to piperidine, functional group retention
4 Protection/deprotection Boc protection; TFA for deprotection; Bn for hydrogenolysis Controls nitrogen reactivity during synthesis
5 Coupling reactions Suzuki–Miyaura coupling, HATU and triethylamine for amide bond formation Enables introduction of various substituents

Summary Table of Key Preparation Methods

Methodology Key Reagents Conditions Advantages Challenges
[3+2] Azomethine ylid cycloaddition E-olefin, ylid precursor, TFA DCM/toluene/THF, acid catalyst, heating High stereoselectivity, direct pyrrolidine formation Racemic mixture, requires resolution
Pd-catalyzed hydrogenation Pd or Rh catalyst, H2, triethylamine Mild temperature, inert atmosphere One-pot functionalization, broad substrate scope Acid sensitivity, possible side reactions
Organometallic cyclization Pd-TMM complex, aziridines Controlled cycloaddition, metathesis, reduction High yield, enantiomerically pure products Multi-step synthesis, requires chiral precursors
Protection/deprotection Boc, Bn, PMB groups; TFA, hydrogenation Acid treatment, catalytic hydrogenation Selective nitrogen protection Additional steps, potential incomplete deprotection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.